molecular formula C2H4O B1601739 (2,3-13C2)Oxirane CAS No. 84508-46-3

(2,3-13C2)Oxirane

Cat. No.: B1601739
CAS No.: 84508-46-3
M. Wt: 46.038 g/mol
InChI Key: IAYPIBMASNFSPL-ZDOIIHCHSA-N
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Description

(2,3-13C2)Oxirane, also known as isotopically labeled oxirane, is a compound where the carbon atoms at positions 2 and 3 are replaced with the carbon-13 isotope. Oxirane, commonly known as ethylene oxide, is a three-membered cyclic ether with the molecular formula C2H4O. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific studies, including mechanistic and kinetic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-13C2)Oxirane can be synthesized through several methods. One common approach involves the oxidation of isotopically labeled ethylene (13C2H4) using a suitable oxidizing agent such as peracids or other oxidants. The classic method is the Prilezhaev epoxidation, where peracids are generated by in situ oxidation of formic or acetic acids with hydrogen peroxide .

Industrial Production Methods

Industrial production of oxirane typically involves the direct oxidation of ethylene using oxygen or air in the presence of a silver catalyst. For isotopically labeled oxirane, the process would involve the use of isotopically labeled ethylene as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,3-13C2)Oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These can be catalyzed by acids, bases, or nucleophiles.

    Oxidation: Oxirane can be oxidized to form glycol or other oxidation products.

    Substitution: The oxirane ring can be opened by nucleophilic substitution, leading to the formation of different products depending on the nucleophile used.

Common Reagents and Conditions

Major Products

    Glycols: Formed through the oxidation of oxirane.

    Halohydrins: Formed through the reaction with hydrogen halides.

    Amino alcohols: Formed through the reaction with amines.

Scientific Research Applications

(2,3-13C2)Oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-13C2)Oxirane involves the ring-opening reactions, which are typically initiated by nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. The reaction can proceed via an S_N2 mechanism in the presence of a nucleophile, leading to the formation of a new bond and the opening of the three-membered ring . The isotopic labeling with carbon-13 allows for detailed mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-13C2)Oxirane is unique due to its isotopic labeling, which makes it particularly valuable for tracing studies and mechanistic investigations. The presence of carbon-13 allows for the use of advanced spectroscopic techniques to study the behavior and fate of the compound in various chemical and biological systems.

Properties

IUPAC Name

(2,3-13C2)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPIBMASNFSPL-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2]O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514718
Record name (~13~C_2_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84508-46-3
Record name (~13~C_2_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84508-46-3
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
[Compound]
Name
aqueous solution
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reactant
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ammonium persulfate
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sulfuric acid ester
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ammonium persulfate
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Synthesis routes and methods II

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
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Polyol
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polyether triol
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Catalyst A
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catalyst
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Polyol
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organosilane
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Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
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polyisocyanate
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polyisocyanate
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Synthesis routes and methods IV

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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[Compound]
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polyethylene glycol mono(meth)acrylate
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[Compound]
Name
polypropylene glycol mono(meth)acrylate
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Name
phenoxyethyl(meth)acrylate
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Synthesis routes and methods V

Procedure details

First, 683 parts of water, 11 parts of sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid (Eleminol RS-30 by Sanyo Chemical Industries, Ltd.), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate, and 1 part of ammonium persulfate were put in a reaction vessel equipped with a stirrer and a thermometer, and stirred at 400 rpm for 15 minutes to obtain a white emulsion. The emulsion was heated to a temperature within the system of 75° C. and reacted for 5 hours. Next, 30 parts of 1% water solution of ammonium persulfate was added and matured at 75° C. for 5 hours to obtain an aqueous dispersion liquid of vinyl resin particles (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). This was defined as [Fine Particle Dispersion Liquid 1].
Name
ammonium persulfate
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reactant
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solvent
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Name
sulfuric acid ester
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reactant
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ammonium persulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-13C2)Oxirane
Reactant of Route 2
(2,3-13C2)Oxirane
Reactant of Route 3
(2,3-13C2)Oxirane
Reactant of Route 4
(2,3-13C2)Oxirane
Reactant of Route 5
(2,3-13C2)Oxirane
Reactant of Route 6
(2,3-13C2)Oxirane

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